N-(2-Hydroxyethyl)methacrylamide
Overview
Description
N-(2-Hydroxyethyl)methacrylamide is a versatile monomer used in the synthesis of various copolymers with a wide range of applications, including drug delivery systems, hydrogels, and materials with enzymatically degradable bonds. The studies on this compound focus on its biocompatibility, physicochemical properties, and its potential for modification to enhance its utility in biomedical and environmental applications .
Synthesis Analysis
The synthesis of N-(2-Hydroxyethyl)methacrylamide-based copolymers is well-documented. For instance, copolymers containing adriamycin, a chemotherapeutic agent, have been synthesized for reduced toxicity and improved biocompatibility . Hydrogels derived from 2-hydroxyethyl methacrylate have been synthesized using various crosslinking monomers, showcasing the versatility in the synthesis process . Additionally, the synthesis of copolymers with antimicrobial activity has been achieved by incorporating methacryloylated oligopeptides and aminophenoxyacetic acids . The preparation of branched homopolymers containing urethane links further demonstrates the synthetic flexibility of this monomer .
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)methacrylamide copolymers has been characterized using techniques such as Fourier transform infrared spectroscopy, 1H-NMR, and elemental analysis . These studies confirm the successful incorporation of various functional groups and crosslinking agents into the polymer backbone, which is crucial for the targeted applications of these materials.
Chemical Reactions Analysis
The reactivity of N-(2-Hydroxyethyl)methacrylamide copolymers has been explored through various chemical reactions. Aminolysis reactions have been used to modify the copolymers, introducing antimicrobial agents such as ampicillin . The copolymers have also been designed to contain enzymatically degradable bonds, which can be cleaved by lysosomal enzymes, making them suitable for drug delivery applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Hydroxyethyl)methacrylamide copolymers have been extensively studied. The biocompatibility of these copolymers has been confirmed through immunogenicity tests and their effects on haematopoietic stem cells . The thermal properties, swelling characteristics, and sorptive properties for heavy metal ion removal have been investigated for hydrogels derived from this monomer . The degradation behavior of copolymers with side chains has been analyzed, providing insights into their stability and potential for controlled release .
Scientific Research Applications
Drug Delivery Systems and Cancer Therapeutics
HEMA copolymers, particularly those involving N-(2-hydroxypropyl)methacrylamide (HPMA), have been extensively studied for their potential as carriers of biologically active compounds. These copolymers are being developed as macromolecular therapeutics for treating cancer and musculoskeletal diseases. The unique design of these copolymers enables the development of smart hydrogels and hybrid block graft polymers, which can be used for drug delivery applications (Kopeček & Kopec̆ková, 2010). Another critical aspect of HEMA copolymers is their application in molecular imaging, which is crucial for understanding the mechanisms of drug delivery in cancer therapeutics (Lu, 2010).
Polymer Synthesis and Characterization
The radical polymerization of HEMA has been a subject of scientific interest. Studies have found that the polymerization medium's hydrophilic character significantly influences the polymer's properties, including molecular weight and potential for various chemical modifications (Kopeček & Baẑilová, 1973). Additionally, solvent effects on the copolymerization kinetics of HEMA have been explored, highlighting the influence of different solvents on the polymer's properties (Idowu & Hutchinson, 2019).
Biocompatibility and Biomedical Applications
HEMA-based polymers have shown promising results in terms of biocompatibility and potential biomedical applications. For instance, studies on HEMA copolymers containing adriamycin indicate their low immunogenicity and reduced toxicity against haematopoietic precursors in bone marrow (Říhová et al., 1989). Furthermore, HEMA-based hydrogels have been developed that are biocompatible and degradable, suitable for various biomedical applications, including drug delivery systems (Zhang et al., 2012).
Advanced Material Development
HEMA and its copolymers have been utilized in the development of advanced materials, such as hydrophilic gels with varying degrees of swelling and sorption properties. These materials have potential applications in biomedical devices and tissue engineering (Dušek & Jánaček, 1975). Additionally, the surface structural rearrangement of HEMA-based hydrogels has been studied to understand their interaction with biological tissues and their potential in biomedical engineering (Chen et al., 1999).
Neural Tissue Engineering
HEMA polymers have been investigated for their application in neural tissue engineering. One study reported the immobilization of neuronal and glial cells within HEMA polymer hydrogels, demonstrating the feasibility of using these materials for cell-based polymer hybrid devices in central nervous system tissue replacement (Woerly et al., 1996).
Safety And Hazards
Future Directions
N-(2-Hydroxyethyl)methacrylamide has potential applications in the field of drug delivery. Its ability to form hyperbranched polymers makes it a promising candidate for the delivery of drugs like gemcitabine . Future research may focus on optimizing the synthesis process and exploring its potential in other applications.
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-methylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(9)7-3-4-8/h8H,1,3-4H2,2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCJIBOZTKGXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26007-78-3 | |
Record name | 2-Propenamide, N-(2-hydroxyethyl)-2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26007-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10436593 | |
Record name | N-(2-Hydroxyethyl)methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)methacrylamide | |
CAS RN |
5238-56-2 | |
Record name | N-(2-Hydroxyethyl)methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-HYDROXYETHYL)METHACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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